molecular formula C16H23NO3 B12567709 2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol CAS No. 194612-27-6

2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol

Cat. No.: B12567709
CAS No.: 194612-27-6
M. Wt: 277.36 g/mol
InChI Key: COQNGBHCJPKPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol is a complex organic compound that features a piperidine ring substituted with a 2,3-dihydro-1,4-benzodioxin moiety and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin moiety. This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions . The resulting 2,3-dihydro-1,4-benzodioxin is then reacted with piperidine derivatives to introduce the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group would yield an aldehyde or carboxylic acid, while reduction of the benzodioxin ring would produce a simpler aromatic compound .

Mechanism of Action

The mechanism of action of 2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin, 2,3-dihydro-: A simpler compound with a similar benzodioxin ring structure.

    Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Another compound with a benzodioxin ring, but with different substituents.

    Ethyl 1,4-benzodioxan-2-carboxylate: A related compound with an ester functional group.

Uniqueness

What sets 2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol apart from these similar compounds is its combination of the piperidine ring and ethan-1-ol group, which provides unique chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

CAS No.

194612-27-6

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanol

InChI

InChI=1S/C16H23NO3/c18-10-7-13-5-8-17(9-6-13)11-14-12-19-15-3-1-2-4-16(15)20-14/h1-4,13-14,18H,5-12H2

InChI Key

COQNGBHCJPKPKB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCO)CC2COC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.